molecular formula C11H14ClNO B1325136 [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017444-94-8

[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol

Cat. No. B1325136
CAS RN: 1017444-94-8
M. Wt: 211.69 g/mol
InChI Key: KVSFIGCLPJFPCQ-UHFFFAOYSA-N
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Description

“[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” is a chemical compound that has shown potential as a pharmacologically active agent. It is an analog of the psychoactive substance pyrrolidine, which is a common feature of recreational drugs such as nicotine and ecstasy. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Biocatalysis and Organic Synthesis

  • Whole-Cell Biocatalysis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system, demonstrating high efficiency and enantioselectivity (Chen et al., 2021).
  • Chiral Intermediate Production : A Kluyveromyces sp. strain was used for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to produce an important chiral intermediate of the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).

Organocatalysis

  • Michael Addition of Malonate Esters : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was identified as an effective bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).

Pharmaceutical Intermediate Synthesis

  • Synthesis of NK1-II Inhibitor Intermediate : Routes to (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017, were developed, highlighting efficient synthesis techniques (Kopach et al., 2010).

Materials Chemistry

  • Electro-Optic Materials : Heterocycle-based diethanolaminomethyl-functionalized derivatives, such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, were synthesized and used in nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Chemical Synthesis and Analysis

  • Novel Heterocyclic Compounds Synthesis : New heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, were synthesized and evaluated for their anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

Catalysis and Ligand Design

  • Pincer Palladium(II) and Nickel(II) Complexes : Diphenylprolinol-derived chiral pincer complexes with Palladium(II) and Nickel(II) were synthesized, highlighting potential applications in asymmetric synthesis (Niu et al., 2010).

Computational and Structural Chemistry

  • Molecular Docking and Antimicrobial Activity : Molecular structure, spectroscopic analysis, and computational studies of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone were conducted, assessing its potential in antimicrobial activity (Sivakumar et al., 2021).

Future Directions

The future directions for “[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol” and similar compounds could involve further exploration of their pharmacological potential. This could include investigating their activity against various diseases, optimizing their properties for better efficacy and safety, and exploring their mechanism of action .

properties

IUPAC Name

[1-(3-chlorophenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-2-1-3-11(6-10)13-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSFIGCLPJFPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol

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